molecular formula C12H7Cl4N3 B185435 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- CAS No. 62807-96-9

1-Triazene, 1,3-bis(3,5-dichlorophenyl)-

Cat. No. B185435
CAS RN: 62807-96-9
M. Wt: 335 g/mol
InChI Key: AROVBGKZGLRKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Triazene, 1,3-bis(3,5-dichlorophenyl)-, also known as DCDP, is a synthetic compound that has been extensively studied for its potential use as an anticancer agent. DCDP belongs to the class of triazene compounds, which have been shown to exhibit cytotoxic activity against various cancer cell lines.

Mechanism Of Action

The exact mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is not fully understood. However, it is believed that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exerts its cytotoxic effects by inducing DNA damage and inhibiting DNA repair mechanisms. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also thought to induce apoptosis, or programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit DNA repair mechanisms. In vivo studies have also shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can inhibit tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in lab experiments is its well-established synthesis method and extensive body of scientific research. 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is also relatively stable and easy to handle, making it a convenient compound for use in lab experiments. However, one limitation of using 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are a number of future directions for research on 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. One area of interest is the development of more efficient synthesis methods for 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and related triazene compounds. Another area of interest is the optimization of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- dosing and delivery methods for use in clinical trials. Additionally, further research is needed to better understand the mechanism of action of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for more comprehensive studies on the safety and toxicity of 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- in both preclinical and clinical settings.

Synthesis Methods

1-Triazene, 1,3-bis(3,5-dichlorophenyl)- can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction between 3,5-dichloroaniline and sodium nitrite in the presence of hydrochloric acid. This reaction yields the intermediate compound, 3,5-dichloro-4-nitroaniline, which is then reduced using sodium dithionite to produce 1-Triazene, 1,3-bis(3,5-dichlorophenyl)-. Other methods involve the use of different reagents and reaction conditions, but the overall process remains similar.

Scientific Research Applications

1-Triazene, 1,3-bis(3,5-dichlorophenyl)- has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- exhibits cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and melanoma. In vivo studies have also shown promising results, with 1-Triazene, 1,3-bis(3,5-dichlorophenyl)- demonstrating antitumor activity in animal models of cancer.

properties

CAS RN

62807-96-9

Product Name

1-Triazene, 1,3-bis(3,5-dichlorophenyl)-

Molecular Formula

C12H7Cl4N3

Molecular Weight

335 g/mol

IUPAC Name

3,5-dichloro-N-[(3,5-dichlorophenyl)diazenyl]aniline

InChI

InChI=1S/C12H7Cl4N3/c13-7-1-8(14)4-11(3-7)17-19-18-12-5-9(15)2-10(16)6-12/h1-6H,(H,17,18)

InChI Key

AROVBGKZGLRKCZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)NN=NC2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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